molecular formula C4H7NO5 B556918 DL-threo-beta-Hydroxyaspartic acid CAS No. 4294-45-5

DL-threo-beta-Hydroxyaspartic acid

Cat. No. B556918
CAS RN: 4294-45-5
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-JCYAYHJZSA-N
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Description

DL-threo-beta-Hydroxyaspartic acid (THA) is a glutamate uptake inhibitor . It has been used to block glutamate transport in cannulated sprague dawley rat .


Synthesis Analysis

Several studies have been conducted on the synthesis of DL-threo-beta-Hydroxyaspartic acid and its derivatives. For instance, five new derivatives of DL-threo-beta-hydroxyaspartic acid were synthesized and their potential blocking activity on the cloned bovine EAAT1 was investigated . Another study reported a divergent synthetic strategy starting from a common trans-oxazolidine dicarboxylate intermediate to produce several non-proteinogenic L-threo-beta-hydroxyaspartate derivatives efficiently with high stereoselectivity .


Molecular Structure Analysis

The molecular formula of DL-threo-beta-Hydroxyaspartic acid is C4H7NO5 . Its molecular weight is 149.10 g/mol . The IUPAC name is (2S,3S)-2-amino-3-hydroxybutanedioic acid .


Chemical Reactions Analysis

DL-threo-beta-Hydroxyaspartic acid is known to inhibit glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 . It also inhibits inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes .


Physical And Chemical Properties Analysis

DL-threo-beta-Hydroxyaspartic acid has a molecular formula of C4H7NO5 and a molecular weight of 149.10 g/mol . It is a solid at room temperature .

Scientific Research Applications

Glutamate Uptake Inhibition

DL-threo-β-Hydroxyaspartic acid, also known as (2S,3S)-2-amino-3-hydroxybutanedioic acid, has been identified as a glutamate uptake inhibitor. This application is significant in neuroscience research, particularly in studies involving neurotransmitter regulation within the brain. By inhibiting glutamate transport, researchers can study the effects of this neurotransmitter more closely, which is crucial for understanding various neurological disorders where glutamate levels are dysregulated .

Mechanism of Action

Target of Action

The primary targets of DL-threo-beta-Hydroxyaspartic acid are the excitatory amino acid transporters (EAATs) . These transporters play a crucial role in the uptake of glutamate, a neurotransmitter, in the brain.

Mode of Action

DL-threo-beta-Hydroxyaspartic acid acts as an inhibitor of EAATs . It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . This interaction with its targets leads to changes in the concentration of glutamate in the synaptic cleft, affecting neuronal signaling.

Biochemical Pathways

The inhibition of EAATs by DL-threo-beta-Hydroxyaspartic acid affects the glutamate-glutamine cycle, a key biochemical pathway in the brain. This cycle involves the conversion of glutamate to glutamine by the enzyme glutamine synthetase. By inhibiting the reuptake of glutamate, DL-threo-beta-Hydroxyaspartic acid can potentially disrupt this cycle, leading to an increase in extracellular glutamate concentrations .

Pharmacokinetics

It is known that the compound is slightly soluble in various solvents, including water, which may affect its bioavailability .

Result of Action

The inhibition of glutamate uptake by DL-threo-beta-Hydroxyaspartic acid can lead to an increase in extracellular glutamate concentrations. This can affect neuronal signaling and potentially lead to excitotoxicity, a pathological process where neurons are damaged and killed by the overactivation of receptors for glutamate .

Action Environment

The action, efficacy, and stability of DL-threo-beta-Hydroxyaspartic acid can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s solubility and therefore its bioavailability

properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017241
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-threo-beta-Hydroxyaspartic acid

CAS RN

7298-99-9, 4294-45-5
Record name L-threo-3-Hydroxyaspartic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-threo-β-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4294-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Threo-3-hydroxy-DL-aspartic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxy-L-aspartic acid, threo-
Source ChemIDplus
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Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threo-3-hydroxy-DL-aspartic acid
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Record name .BETA.-HYDROXY-L-ASPARTIC ACID, THREO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?

A1: DL-threo-beta-Hydroxyaspartic acid acts as a glutamate transport inhibitor. Studies using Aplysia sensory neurons showed that application of DL-threo-beta-Hydroxyaspartic acid increased the duration and decreased the amplitude of unitary excitatory postsynaptic potentials (EPSPs). [] This suggests that by inhibiting glutamate reuptake, the neurotransmitter remains in the synaptic cleft for a longer period, leading to prolonged but potentially weaker signaling.

Q2: Is the effect of DL-threo-beta-Hydroxyaspartic acid specific to certain types of synapses?

A2: Research suggests that the effects of DL-threo-beta-Hydroxyaspartic acid might be region-specific. In rat hippocampal slice cultures, blocking glutamate transporters, including with DL-threo-beta-Hydroxyaspartic acid, showed different effects on kainate-induced cell death in the CA1 and CA3 regions. [] This points towards a potential interplay between the compound's action and the inherent properties of different neuronal subtypes and brain regions.

Q3: Beyond neuronal cells, are there other systems where DL-threo-beta-Hydroxyaspartic acid impacts glutamate transport?

A3: DL-threo-beta-Hydroxyaspartic acid has been used to study glutamate uptake in human retinal pigment epithelial (HRPE) cells. [] The compound inhibited glutamate uptake in these cells, highlighting its use in investigating glutamate transport mechanisms beyond the central nervous system.

Q4: Does DL-threo-beta-Hydroxyaspartic acid interact with glutamate receptors directly?

A4: Evidence suggests that DL-threo-beta-Hydroxyaspartic acid might not directly act upon glutamate receptors. In the HRPE cell study, glutamate receptor antagonists did not inhibit glutamate uptake, implying that the compound's action is primarily on glutamate transporters. []

Q5: Can DL-threo-beta-Hydroxyaspartic acid be used as a tool in metabolomic profiling?

A5: Research indicates that dried blood spots (DBS) could be a viable alternative to plasma for metabolomic profiling using GC/MS. Notably, when specific markers, including DL-threo-beta-Hydroxyaspartic acid, are not involved, DBS showed comparable results to plasma in terms of detectable and identifiable markers. [] This suggests potential applications of the compound as a control or reference point in specific metabolomic analyses.

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